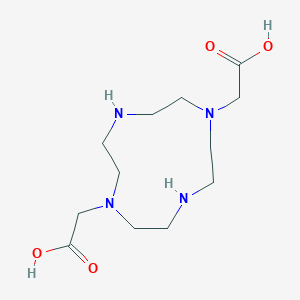

1,4,7,10-テトラアザシクロドデカン-1,7-ジアセテート酸

概要

説明

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is a macrocyclic ligand known for its ability to form stable complexes with metal ions. This compound is particularly significant in the field of medical imaging and radiopharmaceuticals due to its chelating properties .

科学的研究の応用

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid has a wide range of scientific research applications:

Medical Imaging: It is used as a chelating agent in magnetic resonance imaging (MRI) contrast agents, particularly with gadolinium.

Radiopharmaceuticals: The compound is employed in the development of radiopharmaceuticals for diagnostic imaging and therapy, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Bioconjugation: It is used to label biomolecules such as antibodies and peptides with radioactive isotopes for targeted imaging and therapy.

Catalysis: The compound’s metal complexes are used as catalysts in various chemical reactions, including polymerization and oxidation

作用機序

Target of Action

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, also known as DOTA, is a macrocyclic complexing agent . It is primarily used to chelate a variety of metal ions . The primary targets of DOTA are metal ions such as copper (64 Cu), gadolinium, europium, terbium, and neodymium . These metal ions play crucial roles in various imaging modalities, including Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and fluorescence imaging .

Mode of Action

DOTA forms complexes with these metal ions, which can then be used for various applications . For instance, DOTA can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy . The complexation of DOTA with metal ions is a key step in its mode of action .

Biochemical Pathways

The biochemical pathways affected by DOTA are primarily related to imaging and therapy. The DOTA-metal ion complexes interact with specific targets in the body, allowing for precise imaging or targeted therapy . The exact pathways affected can vary depending on the specific application and the type of metal ion used.

Result of Action

The result of DOTA’s action is primarily seen in its applications in diagnostic imaging and therapy. For instance, DOTA can form complexes with gadolinium for application as MRI contrast agents . Similarly, DOTA-peptide conjugates can be used as therapeutic radiopharmaceuticals . The specific molecular and cellular effects can vary depending on the application and the type of metal ion used.

Action Environment

The action of DOTA can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of complexation of DOTA with metal ions . Additionally, the presence of other substances in the environment can potentially interfere with the action of DOTA.

生化学分析

Biochemical Properties

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid plays a crucial role in biochemical reactions due to its strong chelating properties. It interacts with various metal ions, forming stable complexes that are essential in radiolabeling and imaging applications. The compound can bind to enzymes, proteins, and other biomolecules, facilitating the transport and localization of metal ions within biological systems. For instance, it has been used to chelate gadolinium for MRI contrast agents and copper for radiopharmaceuticals .

Cellular Effects

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid influences various cellular processes by modulating the availability of metal ions. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of metal ions within cells. The compound’s ability to form stable complexes with metal ions can impact cellular functions such as enzyme activity, protein folding, and oxidative stress responses .

Molecular Mechanism

At the molecular level, 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid exerts its effects through its strong chelating properties. It binds to metal ions via its nitrogen and carboxylate groups, forming stable complexes. These complexes can inhibit or activate enzymes, depending on the metal ion involved and the specific biochemical pathway. The compound can also influence gene expression by modulating the availability of metal ions that act as cofactors for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but its complexes with metal ions can undergo slow dissociation, leading to gradual changes in cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid in animal models vary with dosage. At low doses, the compound can effectively chelate metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion depletion, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced .

Metabolic Pathways

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is involved in various metabolic pathways, primarily through its interactions with metal ions. It can influence metabolic flux by modulating the availability of metal ion cofactors for enzymes involved in metabolic reactions. The compound can also affect metabolite levels by altering the activity of metal-dependent enzymes .

Transport and Distribution

Within cells and tissues, 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution can impact its effectiveness in chelating metal ions and influencing cellular processes .

Subcellular Localization

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its chelating effects on metal ions. The subcellular localization of the compound can influence its activity and function in biochemical reactions .

準備方法

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid can be synthesized through various synthetic routes. One common method involves the cyclization of linear tetraamines with diacetic acid derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like water or ethanol. Industrial production methods often involve the use of automated synthesis equipment to ensure high purity and yield .

化学反応の分析

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid undergoes several types of chemical reactions:

Complexation: It forms stable complexes with metal ions such as gadolinium, copper, and nickel. These reactions are typically carried out in aqueous solutions with the metal salts.

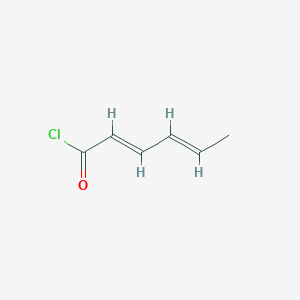

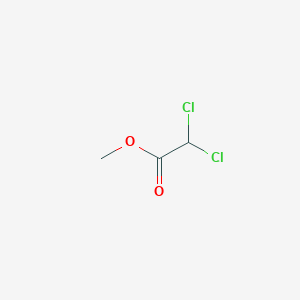

Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the nitrogen atoms are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions

類似化合物との比較

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is often compared with other macrocyclic ligands such as:

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: This compound has four acetic acid groups instead of two, providing a higher chelation capacity.

1,4,8,11-Tetraazacyclotetradecane: This ligand has a larger ring size, which can accommodate larger metal ions.

1,4,7-Triazacyclononane: This compound has three nitrogen atoms in the ring, offering different chelation properties

1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid is unique due to its specific ring size and functional groups, which provide a balance between stability and reactivity in its metal complexes.

特性

IUPAC Name |

2-[7-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c17-11(18)9-15-5-1-13-2-6-16(10-12(19)20)8-4-14-3-7-15/h13-14H,1-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSJFVXUOKRIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNCCN(CCN1)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-75-6 | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KN864Z5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

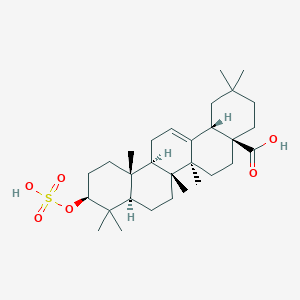

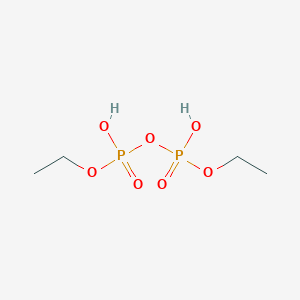

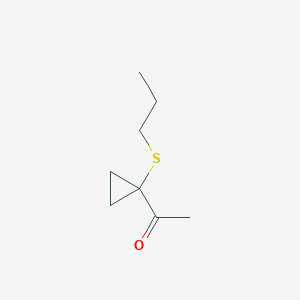

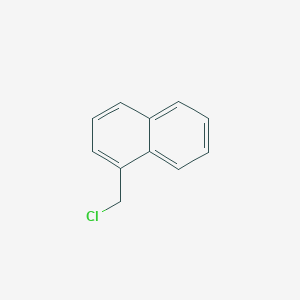

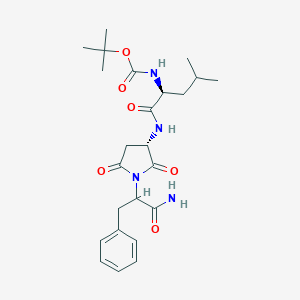

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-nitrobenzo[a]anthracen-11-ol](/img/structure/B51724.png)

![3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B51731.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B51755.png)